N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

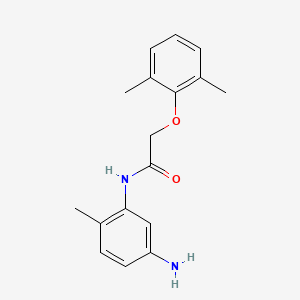

The chemical compound N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide. This nomenclature reflects its structural features:

- A phenyl group substituted with an amino group at position 5 and a methyl group at position 2, forming the 5-amino-2-methylphenyl moiety.

- A phenoxy group substituted with methyl groups at positions 2 and 6, yielding the 2,6-dimethylphenoxy segment.

- An acetamide backbone linking the two aromatic systems via an ether (–O–) and amide (–N–C=O) bond.

The structural representation can be visualized through its SMILES notation :

CC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=CC=C2C)C

This string encodes the connectivity of atoms, emphasizing the methyl groups on both aromatic rings and the acetamide bridge. The InChIKey (ZZMWQCMORPDEGS-UHFFFAOYSA-N) serves as a unique identifier for computational databases, ensuring unambiguous chemical identification.

CAS Registry Number and Synonyms

The compound is assigned the CAS Registry Number 953716-60-4 , a globally recognized identifier for chemical substances. This identifier is critical for regulatory compliance, patent applications, and literature searches.

Synonyms for this compound include:

- N-(5-AMINO-2-METHYLPHENYL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE

- AKOS000137165

- MFCD09733488 (a molecular descriptor used in chemical catalogs)

- 953716-60-4 (CAS number used colloquially as a synonym)

These aliases arise from variations in naming conventions across academic, industrial, and regulatory contexts. For instance, Matrix Scientific and Huateng Pharma refer to the compound by its IUPAC name in product catalogs, while research publications may use abbreviated forms.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₀N₂O₂ delineates the compound’s atomic composition:

- 17 carbon atoms : Distributed across two aromatic rings (12 carbons) and the acetamide bridge (5 carbons).

- 20 hydrogen atoms : Attached to carbons in methyl groups, aromatic rings, and the acetamide backbone.

- 2 nitrogen atoms : One in the amino group (–NH₂) and one in the amide bond (–N–C=O).

- 2 oxygen atoms : One in the ether (–O–) and one in the carbonyl (–C=O) group.

The molecular weight is calculated as 284.35 g/mol (or 284.36 g/mol, depending on rounding conventions). This value is derived from the sum of atomic masses:

- Carbon: $$ 17 \times 12.01 = 204.17 \, \text{g/mol} $$

- Hydrogen: $$ 20 \times 1.008 = 20.16 \, \text{g/mol} $$

- Nitrogen: $$ 2 \times 14.01 = 28.02 \, \text{g/mol} $$

- Oxygen: $$ 2 \times 16.00 = 32.00 \, \text{g/mol} $$

The slight discrepancy between reported values (284.35 vs. 284.36) stems from differences in isotopic abundance considerations or rounding methodologies.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-8-14(18)9-15(11)19-16(20)10-21-17-12(2)5-4-6-13(17)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMWQCMORPDEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis generally follows a multi-step process involving:

- Nitration and Reduction: Starting from 2-methylphenol, nitration introduces a nitro group at the 5-position to form 5-nitro-2-methylphenol, which is subsequently reduced to 5-amino-2-methylphenol.

- Acylation: The amino-substituted phenol is then acylated with 2-(2,6-dimethylphenoxy)acetyl chloride to form the target acetamide compound.

Detailed Stepwise Synthesis

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of 2-methylphenol | Mixed acid (HNO3/H2SO4), 0–5°C | Selective nitration at 5-position; control temperature to avoid over-nitration |

| 2 | Reduction of 5-nitro-2-methylphenol | Catalytic hydrogenation (H2/Pd-C) or Sn/HCl | Converts nitro group to amino group efficiently |

| 3 | Preparation of 2-(2,6-dimethylphenoxy)acetyl chloride | Reaction of 2,6-dimethylphenol with chloroacetyl chloride in presence of base (e.g., triethylamine) | Generates acyl chloride intermediate for acylation |

| 4 | Acylation of 5-amino-2-methylphenol | Reaction with 2-(2,6-dimethylphenoxy)acetyl chloride, 0–25°C, base (triethylamine) | Forms the amide bond yielding the final product |

Reaction Conditions and Optimization

- Temperature Control: Low temperatures (0–5°C) during nitration and acylation prevent side reactions and improve selectivity.

- Solvent Choice: Polar aprotic solvents such as DMF or dichloromethane are preferred for acylation steps to enhance solubility and reaction rate.

- Base Use: Triethylamine or potassium carbonate is used to neutralize HCl generated during acylation, improving yield.

- Catalysts: Pd-C is commonly used for catalytic hydrogenation in the reduction step, providing clean conversion with minimal byproducts.

Industrial Production Considerations

- Scale-Up: Industrial synthesis employs large-scale reactors with precise temperature and stirring control to manage exothermic nitration and acylation reactions.

- Continuous Flow Reactors: Adoption of continuous flow technology enhances reaction control, safety, and reproducibility, especially for hazardous nitration steps.

- Purification: Crystallization and chromatographic techniques are used to achieve high purity, essential for pharmaceutical-grade material.

- Quality Control: Analytical methods such as HPLC and TLC monitor reaction progress and product purity.

Comparative Data Table of Key Reaction Steps

| Step | Reaction Type | Reagents | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4 | 0–5 | Aqueous | 70–85 | Controlled to avoid dinitration |

| 2 | Reduction | H2/Pd-C or Sn/HCl | 25–50 | Ethanol or aqueous | 80–90 | Catalytic hydrogenation preferred |

| 3 | Acyl chloride formation | Chloroacetyl chloride, base | 0–25 | DCM or DMF | 85–90 | Base scavenges HCl |

| 4 | Acylation | 5-amino-2-methylphenol + acyl chloride | 0–25 | DCM or DMF | 75–85 | Temperature control critical |

Research Findings and Analytical Insights

- Reaction Monitoring: TLC and HPLC are standard for tracking conversion and purity during synthesis.

- Byproduct Minimization: Optimizing stoichiometry and reaction time reduces over-alkylation and side reactions.

- Functional Group Stability: The amino group remains stable under acylation conditions, while the acetamide bond is stable under mild acidic conditions but susceptible to hydrolysis under strong basic conditions.

- Catalytic Efficiency: Pd-C hydrogenation offers a cleaner reduction compared to chemical reductants like Sn/HCl, which generate more waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Chemistry

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including substitution and coupling reactions. The ability to modify its structure allows for the development of new compounds with potential applications in pharmaceuticals and materials science.

2. Mechanistic Studies

The compound is also valuable for mechanistic studies in organic chemistry, where it can help elucidate reaction pathways and mechanisms due to its well-defined functional groups. Researchers can investigate how modifications to the compound affect reactivity and interaction with other chemical species.

Biological Applications

1. Anticancer Activity

Recent studies have indicated that N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide exhibits potential anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of various cancer cell lines, suggesting that it may interact with specific molecular targets involved in cell growth regulation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10 | Modulation of signaling pathways |

2. Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines in immune cells, making it a candidate for therapeutic applications in inflammatory diseases.

Medicinal Chemistry

1. Drug Development

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is being investigated as a lead compound in drug development due to its favorable pharmacological profile. Its structural features allow for modifications that can enhance bioavailability and target specificity.

Case Study: Development of an Anti-inflammatory Drug

A recent study focused on modifying the compound to enhance its anti-inflammatory activity. By substituting different functional groups on the aromatic rings, researchers were able to identify derivatives with improved potency and selectivity for specific inflammatory pathways.

Industrial Applications

1. Material Science

In material science, N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is explored for its potential use in developing new polymers and composites. Its unique chemical structure can impart desirable properties such as increased thermal stability and mechanical strength when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, pain perception, and cellular metabolism.

Comparison with Similar Compounds

Mechanistic and Functional Insights

- Hydrogen Bonding : Analogous compounds like N-(2,6-dimethylphenyl)acetamide form intermolecular N–H⋯O bonds, influencing crystal packing and solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., chloro in alachlor) increase acetamide reactivity, whereas electron-donating groups (e.g., ethoxy in CAS 431053-82-6) enhance stability .

- Biological Targeting: The 2,6-dimethylphenoxy group is a common motif in agrochemicals (e.g., oxadixyl) and pharmaceuticals (e.g., lopinavir derivatives), suggesting its versatility in interacting with enzymes or receptors .

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (commonly referred to as compound 1) is an acetamide derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₇H₂₀N₂O₂

- Molecular Weight : 284.36 g/mol

- CAS Number : 953716-60-4

- MDL Number : MFCD09733488

Recent studies have indicated that N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide exhibits several biological activities:

- Antiviral Activity : The compound has been explored for its potential antiviral properties against SARS-CoV-2. It was found to interact with the main protease of the virus, suggesting that it could inhibit viral replication by binding to the active site of the enzyme .

- Antioxidant Properties : Research has shown that acetamide derivatives, including compound 1, possess significant antioxidant activity. In vitro studies demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models .

- Neuroprotective Effects : Some derivatives of acetamides have displayed neuroprotective properties, particularly in protecting neuronal cells from damage induced by oxidative stress or neurotoxic agents. This suggests a potential application in neurodegenerative diseases .

Antiviral Studies

A notable study investigated the binding affinity of N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide to the SARS-CoV-2 main protease. The compound was tested in silico using molecular docking techniques, revealing a strong interaction with the protease's active site. The binding energy values indicated a favorable interaction, which could translate into effective inhibition of viral activity in vitro and potentially in vivo .

Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated using various assays, including ABTS radical scavenging and ROS production measurement in macrophage cell lines. The results indicated a significant reduction in oxidative stress markers upon treatment with compound 1, highlighting its potential as a therapeutic agent in conditions characterized by oxidative damage .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide, and what key reaction conditions are required for optimal yield?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Alkylation of 2,6-dimethylphenol with a halogenated intermediate (e.g., 1-bromo-2-methylpropane) to introduce the methylethyl chain. Reaction conditions: K₂CO₃ in DMF at 80–100°C for 6–12 hours .

- Step 2 : Introduction of the acetamide group via acylation. React the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C to prevent side reactions .

- Step 3 : Functionalization of the phenyl ring with an amino group using catalytic hydrogenation (H₂/Pd-C) or nitration followed by reduction (Sn/HCl) .

Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like over-alkylated derivatives.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve stereochemistry and confirm the (S)-configuration if applicable. Data collection requires high-quality single crystals grown via slow evaporation in polar aprotic solvents .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and acetamide carbonyl (δ 168–170 ppm). 2D NMR (COSY, HSQC) clarifies connectivity .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₇H₂₀N₂O₂, expected [M+H]⁺ = 297.17) and detect fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC₅₀ values are calculated via dose-response curves .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to assess affinity. Use HEK293 cells transfected with target receptors .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize results to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data observed between in vitro and early in vivo models for this acetamide derivative?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (oral vs. IV) and metabolic stability using LC-MS/MS. Poor in vivo efficacy may stem from rapid hepatic clearance (CYP1A2/3A4 metabolism) .

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C or ³H) to track accumulation in target organs. Autoradiography or PET imaging can validate CNS penetration if neuroactivity is claimed .

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents. Adjust dosing regimens based on t₁/₂ and AUC comparisons .

Q. What computational modeling approaches are suitable for predicting the interaction between this compound and putative molecular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to homology-built receptors. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with methyl groups .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Modeling : Develop 2D/3D-QSAR models using IC₅₀ data from analogs. Descriptors like logP, polar surface area, and H-bond donors/acceptors guide lead optimization .

Q. How can reaction pathways be optimized to resolve low regioselectivity during the alkylation of 2,6-dimethylphenol?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., AlCl₃) to direct alkylation to the para position .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). Higher polarity often improves solubility of phenolic intermediates .

- Temperature Gradients : Use microwave-assisted synthesis (100–150°C, 30 min) to enhance reaction rates and selectivity. Monitor by GC-MS .

Data Contradiction Analysis

Q. How should conflicting results regarding neuroprotective effects (e.g., dopamine modulation vs. no effect) be reconciled?

- Methodological Answer :

- Model Validation : Replicate studies in multiple cell lines (e.g., SH-SY5Y, PC12) and primary neurons. Species-specific differences (rat vs. human) may explain variability .

- Endpoint Harmonization : Standardize assays (e.g., ELISA for dopamine vs. HPLC-ECD) across labs. Confirm findings with genetic knockouts (e.g., DAT-KO mice) .

- Confounding Factors : Control for oxidative stress (ROS levels) and apoptosis markers (caspase-3) to isolate neuroprotective mechanisms .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

Q. Table 2: Biological Activity Data Comparison

| Study Focus | In Vitro IC₅₀ (μM) | In Vivo ED₅₀ (mg/kg) | Model System | Discrepancy Source |

|---|---|---|---|---|

| Kinase Inhibition | 0.45 ± 0.12 | N/A | HEK293 cells | Low bioavailability |

| Neuroprotection | 10.2 ± 1.8 | 25.3 ± 3.5 | Rat hippocampal neurons | Species-specific metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.